molecular formula C18H19N3O3S B6299031 [5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2368871-55-8

[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B6299031
CAS No.: 2368871-55-8
M. Wt: 357.4 g/mol
InChI Key: JXHQWIUFAQJAHU-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is an aromatic heterocycle that consists of two carbons, one oxygen atom, and two nitrogen atoms . It’s known for its broad range of chemical and biological properties .


Synthesis Analysis

1,3,4-Oxadiazoles can be synthesized through various methods . One common method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical and Chemical Properties Analysis

1,3,4-Oxadiazoles are soluble in water . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Mechanism of Action

While the specific mechanism of action for your compound isn’t available, 1,3,4-oxadiazoles are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Future Directions

The future research directions could involve exploring the diverse pharmacological activities of 1,3,4-oxadiazoles and their derivatives . They have become important synthons in the development of new drugs .

Properties

IUPAC Name

tert-butyl N-[[5-(3-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-18(2,3)24-17(22)19-11-15-20-21-16(23-15)13-7-4-6-12(10-13)14-8-5-9-25-14/h4-10H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHQWIUFAQJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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